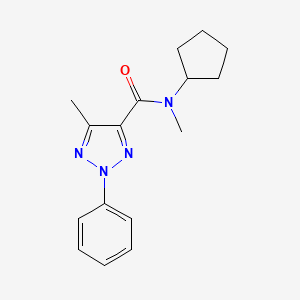
N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide, also known as CDPT, is a chemical compound that has gained significant attention in the field of scientific research. CDPT is a triazole-based compound that has been found to have various biological and physiological effects.
科学的研究の応用
N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to modulate the immune system, with potential applications in the treatment of autoimmune diseases.
作用機序
The mechanism of action of N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell cycle regulation. This compound has also been shown to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle regulation, and apoptosis. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In animal models, this compound has been found to improve cognitive function, reduce tumor growth, and modulate the immune system.
実験室実験の利点と制限
One advantage of N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. This compound has also been found to have low toxicity and high selectivity for certain enzymes and signaling pathways. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects.
将来の方向性
N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide has shown promising results in various fields of scientific research, and there are several future directions for its study. One potential direction is to further investigate the mechanism of action of this compound and its interaction with specific enzymes and signaling pathways. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the development of new analogs of this compound with improved solubility and selectivity could be a future direction for its study.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in the field of scientific research. This compound has been found to have various biological and physiological effects, including the inhibition of cancer cell proliferation, neuroprotective effects, and modulation of the immune system. This compound has potential therapeutic applications in various fields, and there are several future directions for its study.
合成法
The synthesis of N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide involves the reaction between cyclopentylamine, dimethylamine, phenyl isocyanate, and triazole. The reaction takes place in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as triethylamine. The resulting product is purified using column chromatography, yielding a white crystalline solid.
特性
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-15(16(21)19(2)13-8-6-7-9-13)18-20(17-12)14-10-4-3-5-11-14/h3-5,10-11,13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADXZVJCDDPGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N(C)C2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
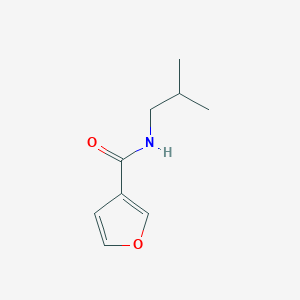
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
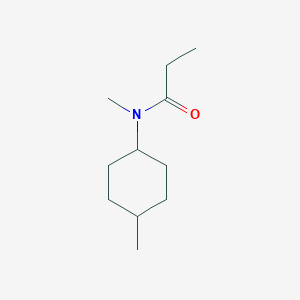

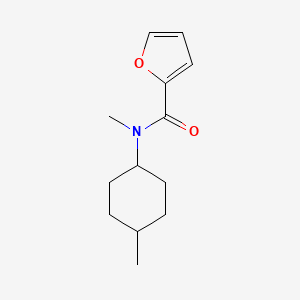
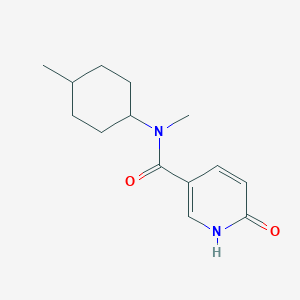
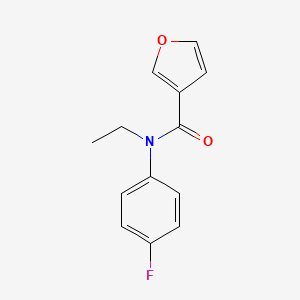
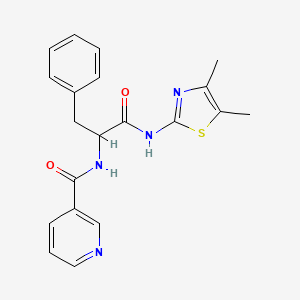
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

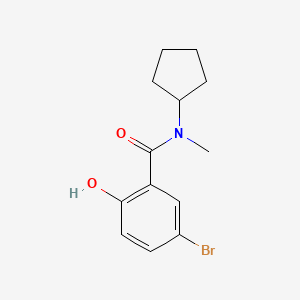
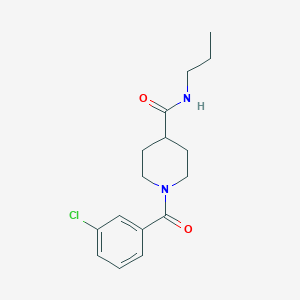
![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![5-methyl-N-(2-methylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7503863.png)
